![molecular formula C19H19N3O4 B2753149 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethoxybenzamide CAS No. 942001-50-5](/img/structure/B2753149.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethoxybenzamide
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Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethoxybenzamide” is a chemical compound with the molecular formula C17H16N4O2 . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound involves a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted at the 3-position with a 2,4-dimethoxybenzamide group .Scientific Research Applications
- DMPP has been investigated for its antiviral activity. Researchers have explored its potential as an antiviral agent against various viruses, including HIV-1 . Further studies are needed to understand the mechanism of action and efficacy.
- Notably, DMPP can be used as a starting material for the synthesis of other biologically active compounds. Researchers have employed it in the construction of heterocyclic frameworks, such as pyrimido [1,2-a]indoles and their derivatives .
- Additionally, DMPP may have potential applications in treating atherosclerosis, although further research is necessary to validate its efficacy in this context .
- DMPP has been involved in cascade cyclization reactions. For instance, a retro-Claisen reaction of a precursor led to the formation of a pyrido [1,2-a]pyrimidine ring system containing DMPP .
Antiviral Properties
Synthetic Organic Chemistry
Biological Activity
Cascade Cyclization Reactions
properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-8-16-20-12(2)17(19(24)22(16)10-11)21-18(23)14-7-6-13(25-3)9-15(14)26-4/h5-10H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNZQAPCEQPWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=C(C=C3)OC)OC)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethoxybenzamide |
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